molecular formula C19H16O3 B14354316 Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate CAS No. 90156-08-4

Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate

Cat. No.: B14354316
CAS No.: 90156-08-4
M. Wt: 292.3 g/mol
InChI Key: VTTGJGBMBOCTTH-UHFFFAOYSA-N
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Description

Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate is an organic compound with the molecular formula C19H16O3 It is characterized by the presence of a formyl group, two phenyl groups, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde derivatives with methyl acetoacetate, followed by subsequent dehydration and esterification steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and purification methods is crucial to achieving high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate is unique due to its combination of a formyl group, two phenyl groups, and a conjugated diene system. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

90156-08-4

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate

InChI

InChI=1S/C19H16O3/c1-22-18(21)13-12-17(14-20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

VTTGJGBMBOCTTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

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